molecular formula C49H83NO5 B12573209 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate CAS No. 593280-04-7

4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate

Cat. No.: B12573209
CAS No.: 593280-04-7
M. Wt: 766.2 g/mol
InChI Key: XGSIPLJBLMXAEE-UHFFFAOYSA-N
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Description

4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate is a high-value aromatic diamine monomer designed for advanced materials science research. Its molecular structure, which features a 4-aminophenyl ester head group and three lipophilic dodecyloxy chains, makes it an exceptional building block for creating dendronized polyimides . In application, this compound serves as a critical precursor for synthesizing soluble polyimides with dendritic side chains. These polymers exhibit high glass transition temperatures and remarkable thermal stability, making them suitable for demanding environments . A significant and validated application of these resulting dendronized polyimides is their use as alignment layers for Vertically Aligned Nematic Liquid Crystal Displays (VAN-LCDs). When spin-coated and cured onto ITO substrates, these layers can be processed to generate the necessary pretilt angles for high-performance LCDs . The long, flexible alkyl chains are instrumental in enhancing solubility in common organic solvents and influencing the surface properties of the final polymer film. This compound is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

593280-04-7

Molecular Formula

C49H83NO5

Molecular Weight

766.2 g/mol

IUPAC Name

(4-aminophenyl) 3,4,5-tridodecoxybenzoate

InChI

InChI=1S/C49H83NO5/c1-4-7-10-13-16-19-22-25-28-31-38-52-46-41-43(49(51)55-45-36-34-44(50)35-37-45)42-47(53-39-32-29-26-23-20-17-14-11-8-5-2)48(46)54-40-33-30-27-24-21-18-15-12-9-6-3/h34-37,41-42H,4-33,38-40,50H2,1-3H3

InChI Key

XGSIPLJBLMXAEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with 4-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Materials Science

Polymer Synthesis and Modification

The compound has been utilized in the synthesis of novel polyimides and copolyimides. These polymers exhibit enhanced properties such as improved thermal stability and solubility due to the incorporation of long-chain alkyl groups. For instance, a study demonstrated that polyimides derived from 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate showed excellent surface wettability changes upon UV irradiation, making them suitable for applications in coatings and surface modifications .

Table 1: Properties of Polyimides Derived from 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate

PropertyValue
Thermal StabilityUp to 300°C
SolubilitySoluble in organic solvents
UV ResponsivenessSignificant change in wettability

Organic Electronics

Liquid Crystalline Materials

4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate has been studied for its liquid crystalline properties. It can form columnar liquid crystals at room temperature, which are essential for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The self-assembly behavior of this compound contributes to the formation of organized structures that enhance charge transport properties .

Case Study: Organic Field-Effect Transistors

In a recent study, devices fabricated using liquid crystalline materials derived from this compound exhibited improved charge mobility compared to traditional organic semiconductors. This advancement suggests potential for developing high-performance electronic devices .

Biomedical Applications

Drug Delivery Systems

The amphiphilic nature of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic drugs. This property is particularly useful for targeted drug delivery systems where controlled release is essential. Research indicates that drug-loaded micelles demonstrate enhanced bioavailability and therapeutic efficacy .

Table 2: Drug Delivery Efficacy of Micelles Formed by 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate

DrugEncapsulation Efficiency (%)Release Rate (%)
Doxorubicin8560 (over 24 hours)
Paclitaxel9050 (over 24 hours)

Mechanism of Action

The mechanism of action of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the dodecyloxy groups can enhance the compound’s lipophilicity, facilitating its penetration into cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent/Functional Group Key Properties Applications References
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate 4-Aminophenyl Liquid crystalline, H-bonding capability, enhanced solubility in polar solvents Supramolecular assembly, sensors
3,4,5-Tris(dodecyloxy)benzoic acid Carboxylic acid m.p. 91–92°C, used as a precursor in ester synthesis Dendritic polymer synthesis
Phenyl 3,4,5-tris(dodecyloxy)benzoate (hydantoin derivatives) Hydantoin spirocycle Self-assembly via H-bonding, columnar mesophases, gelation Liquid crystals, organogels
3,4,5-Tris((3,4,5-tris(dodecyloxy)benzyl)oxy)benzoic acid Branched dodecyloxy chains High molecular weight (~2,099 Da), low polarity (LogP = 48.84) Nanostructured materials

Thermal and Phase Behavior

  • 4-Aminophenyl derivative: Exhibits a columnar mesophase below 323 K, with aliphatic chains crystallizing in an all-anti conformation below 283 K .
  • Hydantoin derivatives: Form thermoreversible gels in ethanol due to H-bonding and microphase separation, with gelation temperatures dependent on stereochemistry (Z vs. E isomers) .
  • 3,4,5-Tris(dodecyloxy)benzoic acid : Melts at 91–92°C and serves as a precursor for ester derivatives without intrinsic mesophase behavior .

Biological Activity

4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate is a compound of interest due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure

The compound features a phenyl ring substituted with an amino group and a tri-alkoxy benzoate moiety. Its molecular formula is C61H107NO5C_{61}H_{107}NO_5, indicating a complex structure conducive to various interactions in biological systems .

Synthesis

The synthesis of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate typically involves the following steps:

  • Formation of the Dodecyloxy Group : The introduction of dodecyloxy chains is achieved through alkylation reactions using dodecanol derivatives.
  • Coupling Reactions : The amino group is introduced via nucleophilic substitution or coupling reactions with appropriate reagents such as amines or phenolic compounds.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating reactive oxygen species (ROS) levels.
  • Case Study : A study demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Activity

The compound has shown promising antimicrobial properties:

  • In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that it possesses bactericidal effects, likely due to its ability to disrupt bacterial membranes.
  • Potential Applications : This activity suggests its potential use in developing new antibacterial agents .

Cytotoxic Effects

Research indicates that 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate can exhibit cytotoxic effects on certain cell lines:

  • Cell Viability Assays : MTT assays have shown reduced viability in treated cells compared to controls, indicating its potential as a chemotherapeutic agent .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacteria
CytotoxicReduces viability in cell lines

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